molecular formula C12H14O3 B1302245 5-(2-Methylphenyl)-5-oxovaleric acid CAS No. 36978-50-4

5-(2-Methylphenyl)-5-oxovaleric acid

Cat. No. B1302245
CAS RN: 36978-50-4
M. Wt: 206.24 g/mol
InChI Key: KCWMQVONXURDFY-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-5-oxovaleric acid is a compound that can be associated with metabolic disorders such as propionic acidemia. This condition is characterized by the accumulation of certain acids in the body, including 2-methyl-3-oxovaleric acid, which is closely related to the compound . The presence of such metabolites is of diagnostic value, as they can be detected in urine samples of patients with propionic acidemia using gas chromatography-mass spectrometry .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 5-(2-Methylphenyl)-5-oxovaleric acid, they do mention the synthesis of related compounds. For instance, oxovanadium(IV) complexes with Schiff bases derived from 5-(phenyl/substituted phenyl)-2-hydrazino-1,3,4-thiadiazoles and indoline-2,3-dione were prepared in ethanol in the presence of sodium acetate . This suggests that similar synthetic routes could potentially be adapted for the synthesis of 5-(2-Methylphenyl)-5-oxovaleric acid by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as oxovanadium(IV) complexes, has been characterized using various spectral techniques, including UV-Vis, IR, EPR, and XRD. These complexes exhibit a square-pyramidal geometry and have a monoclinic crystal system . Although the exact molecular structure of 5-(2-Methylphenyl)-5-oxovaleric acid is not discussed, similar analytical methods could be employed to deduce its structure.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 5-(2-Methylphenyl)-5-oxovaleric acid. However, they do mention the reactivity of related compounds. For example, oxovanadium(V) complexes with Schiff bases of beta-amino alcohols have been used as catalysts for the asymmetric oxidation of organic sulfides and asymmetric alkynylation of aldehydes . This indicates that the compound may also participate in chemical reactions that involve the transfer of electrons or the formation of new bonds, potentially acting as a substrate or a catalyst in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2-Methylphenyl)-5-oxovaleric acid are not directly provided in the papers. However, the related oxovanadium(IV) complexes are reported to have particle sizes in the nano-range, which could influence their physical properties such as solubility and reactivity . The antimicrobial studies of these complexes suggest that they have significant biological activity, which could imply that 5-(2-Methylphenyl)-5-oxovaleric acid may also exhibit biological properties worth investigating .

Safety and Hazards

The safety data sheet for related compounds such as Bromobenzene and 2-Methyl-2-butanol provide information on hazards, precautionary statements, and first aid measures .

Future Directions

The future directions for research on compounds similar to 5-(2-Methylphenyl)-5-oxovaleric acid could include further exploration of their biological potential, as suggested in a review of the biological potential of indole derivatives .

properties

IUPAC Name

5-(2-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-5-2-3-6-10(9)11(13)7-4-8-12(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWMQVONXURDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374985
Record name 5-(2-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylphenyl)-5-oxovaleric acid

CAS RN

36978-50-4
Record name 2-Methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36978-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of glutaric anhydride (22.82 g) in dry tetrahydrofuran (300 mL) at −78° C. is treated with a solution of 2-methylphenyl magnesium chloride in tetrahydrofuran (200 mL, 0.1 M) over 45 minutes. The mixture is stirred at −78° C. for 2.5 hours and the grey suspension is poured into 1 N hydrochloric acid (300 mL). The mixture is extracted with ethyl acetate (300 mL). The organic phase is dried over magnesium sulphate and evaporated to give 5-oxo-5-(2-methylphenyl)pentanoic acid (36.74 g) as a red-brown oil.
Quantity
22.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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